molecular formula C13H18BrCl2NO B1374575 2-[2-(2-Bromo-4-chlorophenoxy)ethyl]piperidine hydrochloride CAS No. 1219982-90-7

2-[2-(2-Bromo-4-chlorophenoxy)ethyl]piperidine hydrochloride

Cat. No. B1374575
M. Wt: 355.1 g/mol
InChI Key: MVTFWCLNGFNXDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-[2-(2-Bromo-4-chlorophenoxy)ethyl]piperidine hydrochloride” is a chemical compound used in scientific experiments. It belongs to the class of organic compounds known as piperidines . The CAS number for this compound is 1219982-90-7 .


Molecular Structure Analysis

The molecular formula of “2-[2-(2-Bromo-4-chlorophenoxy)ethyl]piperidine hydrochloride” is C13H18BrCl2NO . The molecular weight is 355.10 g/mol . Unfortunately, the specific details about the 2D or 3D structure are not available .


Physical And Chemical Properties Analysis

The boiling point and other physical and chemical properties of “2-[2-(2-Bromo-4-chlorophenoxy)ethyl]piperidine hydrochloride” are not specified in the available resources .

Scientific Research Applications

Metabolic Activity in Obese Rats

The compound 3-hydroxymethyl N-methyl piperidine (4-chlorophenoxy) acetate, hydrochloride, a derivative of 2-[2-(2-Bromo-4-chlorophenoxy)ethyl]piperidine hydrochloride, has been observed to reduce food intake and weight gain in obese rats. This suggests its potential in studying metabolic activities related to obesity (Massicot, Steiner, & Godfroid, 1985).

Antimicrobial Activities

Synthesized compounds closely related to 2-[2-(2-Bromo-4-chlorophenoxy)ethyl]piperidine hydrochloride, such as (2Z)-4,6-diphenyl-N-((2-(piperidin-1-yl)ethyl]-2H-1,3-thiazin-2-imino hydrochloride, have been evaluated for antimicrobial activities. These compounds have shown moderate activities against various bacterial strains, including Escherichia coli and Staphylococcus aureus (Ovonramwen, Owolabi, & Oviawe, 2019).

Neuroprotection Studies

A series of aryloxyethylamine derivatives, which include compounds structurally similar to 2-[2-(2-Bromo-4-chlorophenoxy)ethyl]piperidine hydrochloride, have shown potential neuroprotective effects against cell death in rat pheochromocytoma cells (PC12 cells). This research suggests their use as neuroprotective agents for the development of new anti-ischemic stroke agents (Zhong et al., 2020).

Cytotoxic and Anticancer Agents

Compounds like 4-(beta-arylvinyl)-3-(beta-arylvinylketo)-1-ethyl-4-piperidinols, related to 2-[2-(2-Bromo-4-chlorophenoxy)ethyl]piperidine hydrochloride, have been synthesized and identified as a novel class of cytotoxic and anticancer agents. These compounds display significant cytotoxicity toward various cancer cell lines, suggesting their potential as anticancer agents (Dimmock et al., 1998).

Anti-acetylcholinesterase Activity

1-Benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, closely related to the compound , have been synthesized and evaluated for anti-acetylcholinesterase activity. This activity is relevant for research in neurodegenerative diseases, such as Alzheimer's disease (Sugimoto et al., 1990).

Safety And Hazards

The safety data sheet (SDS) for “2-[2-(2-Bromo-4-chlorophenoxy)ethyl]piperidine hydrochloride” provides several precautionary statements. For example, it advises obtaining special instructions before use, not handling until all safety precautions have been read and understood, keeping away from heat/sparks/open flames/hot surfaces, and not spraying on an open flame or other ignition source . It also advises against allowing contact with air and any possible contact with water, because of violent reaction and possible flash fire .

properties

IUPAC Name

2-[2-(2-bromo-4-chlorophenoxy)ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BrClNO.ClH/c14-12-9-10(15)4-5-13(12)17-8-6-11-3-1-2-7-16-11;/h4-5,9,11,16H,1-3,6-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVTFWCLNGFNXDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)CCOC2=C(C=C(C=C2)Cl)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrCl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-(2-Bromo-4-chlorophenoxy)ethyl]piperidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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